molecular formula C62H57F3N8O14S B12364612 (S)-Phe-A110/B319

(S)-Phe-A110/B319

Cat. No.: B12364612
M. Wt: 1227.2 g/mol
InChI Key: FPASBQZSPAJSND-IPUUQYIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Phe-A110/B319 is a chiral compound with significant applications in various scientific fields. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Phe-A110/B319 typically involves chiral resolution techniques or asymmetric synthesis. One common method is the use of chiral catalysts to induce the desired stereochemistry during the reaction. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to ensure the correct formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(S)-Phe-A110/B319 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-Phe-A110/B319 has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Phe-A110/B319 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • ®-Phe-A110/B319
  • (S)-Phe-A110/B320
  • (S)-Phe-A111/B319

Uniqueness

(S)-Phe-A110/B319 is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral environments makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C62H57F3N8O14S

Molecular Weight

1227.2 g/mol

IUPAC Name

(2R)-2-[[(3R)-3-carboxy-3-[3-[[(2S)-2-[(2,3-dimethylquinoxaline-6-carbonyl)amino]-3-[4-[2-methyl-4-(trifluoromethoxy)phenyl]phenyl]propanoyl]amino]propanoylamino]propanoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid

InChI

InChI=1S/C62H57F3N8O14S/c1-31-24-40(86-62(63,64)65)15-16-41(31)35-9-7-34(8-10-35)25-49(73-55(78)36-11-20-46-48(26-36)69-33(3)32(2)68-46)56(79)66-23-21-53(76)72-50(58(82)83)30-54(77)71-47(57(80)81)6-4-5-22-67-60(88)70-37-12-17-43-42(27-37)59(84)87-61(43)44-18-13-38(74)28-51(44)85-52-29-39(75)14-19-45(52)61/h7-20,24,26-29,47,49-50,74-75H,4-6,21-23,25,30H2,1-3H3,(H,66,79)(H,71,77)(H,72,76)(H,73,78)(H,80,81)(H,82,83)(H2,67,70,88)/t47-,49+,50-/m1/s1

InChI Key

FPASBQZSPAJSND-IPUUQYIWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)C[C@@H](C(=O)NCCC(=O)N[C@H](CC(=O)N[C@H](CCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)O)C(=O)O)NC(=O)C8=CC9=NC(=C(N=C9C=C8)C)C

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)CC(C(=O)NCCC(=O)NC(CC(=O)NC(CCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)O)C(=O)O)NC(=O)C8=CC9=NC(=C(N=C9C=C8)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.